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molecular formula C12H14N2O B8337279 8-Methyl-2-iso-propylquinazolin-4-one

8-Methyl-2-iso-propylquinazolin-4-one

Cat. No. B8337279
M. Wt: 202.25 g/mol
InChI Key: XCMCJQLOQCMAJG-UHFFFAOYSA-N
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Patent
US05401745

Procedure details

5N Sodium hydroxide solution (0.56 mL, 0.0028 mol) was added to a mixture of 2-(iso-butyryl)amino-3-methylbenzamide (0.62 g, 0.0028 mol) in methanol (6 mL) and water (14 mL) at room temperature. The mixture was heated at reflux for 1 hr. then cooled to room temperature and acidified with 2N hydrochloric acid solution. Saturated sodium dihydrogen orthophosphate solution was added and the mixture extracted with methylene chloride (4 times). The combined organic phase was washed with water, brine, dried (magnesium sulfate) and the solvent removed in vacuo to leave 8-methyl-2-iso-propylquinazolin-4-one (0.43 g, 76%) identical with the material isolated in step A.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
2-(iso-butyryl)amino-3-methylbenzamide
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH:8][C:9]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([NH2:13])=[O:12])(=O)[CH:4]([CH3:6])[CH3:5].Cl.P([O-])(O)(O)=O.[Na+]>CO.O>[CH3:18][C:17]1[CH:16]=[CH:15][CH:14]=[C:10]2[C:9]=1[N:8]=[C:3]([CH:4]([CH3:6])[CH3:5])[NH:13][C:11]2=[O:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.56 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-(iso-butyryl)amino-3-methylbenzamide
Quantity
0.62 g
Type
reactant
Smiles
C(C(C)C)(=O)NC1=C(C(=O)N)C=CC=C1C
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with methylene chloride (4 times)
WASH
Type
WASH
Details
The combined organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C(NC(=NC12)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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